molecular formula C8H8F3NO B8147989 1-(2-(Trifluoromethyl)pyridin-4-yl)ethanol

1-(2-(Trifluoromethyl)pyridin-4-yl)ethanol

Cat. No.: B8147989
M. Wt: 191.15 g/mol
InChI Key: KAYPOKMKGBUAMK-UHFFFAOYSA-N
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Description

1-(2-(Trifluoromethyl)pyridin-4-yl)ethanol is a fluorinated pyridine derivative featuring a trifluoromethyl group at the 2-position and an ethanol moiety at the 4-position of the pyridine ring.

Properties

IUPAC Name

1-[2-(trifluoromethyl)pyridin-4-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c1-5(13)6-2-3-12-7(4-6)8(9,10)11/h2-5,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAYPOKMKGBUAMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NC=C1)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101232619
Record name 4-Pyridinemethanol, α-methyl-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101232619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1335056-27-3
Record name 4-Pyridinemethanol, α-methyl-2-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1335056-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinemethanol, α-methyl-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101232619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Trifluoromethyl)pyridin-4-yl)ethanol typically involves the introduction of a trifluoromethyl group into a pyridine ring followed by the addition of an ethanol moiety. One common method involves the reaction of 2-(trifluoromethyl)pyridine with an appropriate reagent to introduce the ethanol group. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-(Trifluoromethyl)pyridin-4-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-(Trifluoromethyl)pyridin-4-yl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2-(Trifluoromethyl)pyridin-4-yl)ethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. Additionally, the presence of the pyridine ring can facilitate binding to various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their functional groups, and molecular properties:

Compound Name CAS Number Molecular Formula Molecular Weight Functional Groups Key Differences vs. Target Compound References
1-(2-(Trifluoromethyl)pyridin-4-yl)ethanol Not explicitly listed C₈H₈F₃NO (inferred) ~193.13 (calc.) Ethanol, Trifluoromethyl, Pyridine Reference compound -
(2-(Trifluoromethyl)pyridin-4-yl)methanol 131747-61-0 C₇H₆F₃NO 177.12 Methanol, Trifluoromethyl, Pyridine Shorter carbon chain (methanol vs. ethanol)
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol 1228631-54-6 C₈H₈F₃NO 193.13 Ethanol, Trifluoromethyl, Pyridine Trifluoromethyl at pyridine 3-position
1-(2-(Trifluoromethyl)pyridin-4-yl)ethanone 1060810-86-7 C₈H₆F₃NO 189.13 Ketone, Trifluoromethyl, Pyridine Ethanol oxidized to ketone
1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone 1355178-81-2 C₁₃H₁₅FNO 220.26 Ketone, Fluorophenyl, Piperidine Pyridine replaced with piperidine

Key Comparative Insights

Positional Isomerism
  • 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol (CAS 1228631-54-6) shares the ethanol and trifluoromethyl groups but differs in their positions on the pyridine ring. This positional isomerism may alter electronic effects and steric interactions, impacting binding affinity in biological systems .
Functional Group Modifications
  • (2-(Trifluoromethyl)pyridin-4-yl)methanol (CAS 131747-61-0) replaces the ethanol group with methanol. The shorter carbon chain reduces lipophilicity (clogP ~0.5 vs.
  • 1-(2-(Trifluoromethyl)pyridin-4-yl)ethanone (CAS 1060810-86-7) features a ketone instead of ethanol. This oxidation increases electrophilicity, which may enhance reactivity in nucleophilic addition reactions but reduce solubility in aqueous media .
Heterocycle Substitutions
  • 1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone (CAS 1355178-81-2) replaces the pyridine ring with piperidine, a saturated heterocycle.

Biological Activity

1-(2-(Trifluoromethyl)pyridin-4-yl)ethanol is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic uses.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a trifluoromethyl group and a hydroxyl group, which may influence its interaction with biological targets. The molecular formula is C8H8F3N, and it possesses unique physicochemical properties that contribute to its biological activity.

Inhibition of Kinase Activity

Research indicates that compounds similar to this compound can inhibit key signaling pathways involved in cancer cell proliferation. For instance, inhibitors targeting the ERK (extracellular signal-regulated kinase) pathway have shown promise in reducing tumor growth in various cancer models. The compound's ability to modulate this pathway suggests it may serve as a potential therapeutic agent against cancers characterized by aberrant ERK signaling .

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies have suggested that this compound may exhibit antimicrobial activity. Compounds with similar structures have been evaluated for their effects against various pathogens, including bacteria and protozoa. For example, derivatives of pyridine have shown selective toxicity against Chlamydia species, indicating that this compound could be explored for its potential antimicrobial properties .

Case Studies and Experimental Data

Several studies have investigated the biological activity of compounds related to this compound:

  • Cancer Cell Proliferation : In vitro studies demonstrated that compounds inhibiting the ERK pathway led to significant reductions in cell proliferation across various cancer cell lines. For instance, one study reported a 70% reduction in proliferation in cells treated with an ERK inhibitor derived from similar pyridine structures .
  • Antimicrobial Efficacy : In tests against N. meningitidis and H. influenzae, certain pyridine derivatives exhibited antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 8 to 64 μg/mL . This suggests that this compound may possess similar properties worth investigating.

Data Tables

Biological Activity Effect Reference
Cancer Cell ProliferationReduction by up to 70%
Antimicrobial ActivityMICs between 8 - 64 μg/mL

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